2-ブロモ-5-メトキシ-3-ニトロピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

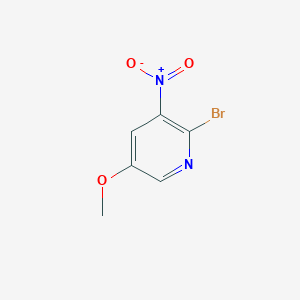

2-Bromo-5-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

科学的研究の応用

2-Bromo-5-methoxy-3-nitropyridine has several applications in scientific research:

作用機序

Target of Action

Nitropyridines are known to interact with various biological targets, influencing cellular activities .

Biochemical Pathways

It’s worth noting that nitropyridines are often used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

Some general pharmacokinetic properties such as lipophilicity and water solubility have been mentioned . These properties can impact the bioavailability of the compound.

Result of Action

It has been suggested that nitropyridines can inhibit cellular activities such as cell proliferation and cell migration .

Action Environment

Safety data sheets suggest that the compound should be stored in a dry, cool, and well-ventilated place , indicating that environmental conditions such as humidity and temperature could potentially affect its stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-3-nitropyridine typically involves the bromination of 2-methoxy-3-nitropyridine. One common method includes the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in acetonitrile at low temperatures .

Industrial Production Methods

Industrial production methods for 2-Bromo-5-methoxy-3-nitropyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

化学反応の分析

Types of Reactions

2-Bromo-5-methoxy-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in acetonitrile.

Reduction: Hydrogen gas with a palladium catalyst.

Coupling: Boronic acids with palladium catalysts under mild conditions.

Major Products Formed

Substitution: Various substituted pyridines depending on the nucleophile used.

Reduction: 2-Bromo-5-methoxy-3-aminopyridine.

Coupling: Biaryl compounds.

類似化合物との比較

Similar Compounds

Uniqueness

2-Bromo-5-methoxy-3-nitropyridine is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring, which allows for diverse chemical reactivity

生物活性

2-Bromo-5-methoxy-3-nitropyridine is a compound of interest in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Bromo-5-methoxy-3-nitropyridine includes a bromine atom, a methoxy group, and a nitro group attached to the pyridine ring. This unique arrangement contributes to its biological activity.

Antimicrobial Properties

Research indicates that nitropyridines, including 2-Bromo-5-methoxy-3-nitropyridine, exhibit significant antimicrobial activity. They have been investigated for their potential use in developing pesticides and herbicides due to their efficacy against various pathogens .

Table 1: Antimicrobial Activity of 2-Bromo-5-methoxy-3-nitropyridine

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Cytotoxicity and Anticancer Activity

Studies have demonstrated that 2-Bromo-5-methoxy-3-nitropyridine exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown potential in inhibiting the growth of MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. The mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic proteins .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 (Lung Cancer) | 12 |

| HepG2 (Liver Cancer) | 15 |

The biological activity of 2-Bromo-5-methoxy-3-nitropyridine is attributed to its ability to interfere with cellular signaling pathways. It has been shown to inhibit the phosphorylation of key proteins involved in cell growth and survival, such as Akt and ERK1/2, thereby suppressing tumor proliferation .

Case Studies

-

Study on Anticancer Effects :

In a study conducted on mice with induced tumors, administration of 2-Bromo-5-methoxy-3-nitropyridine resulted in a significant reduction in tumor size compared to the control group. The compound also extended the lifespan of treated animals without notable side effects . -

Agricultural Application :

A field trial demonstrated that formulations containing 2-Bromo-5-methoxy-3-nitropyridine effectively reduced fungal infections in crops, showcasing its potential as a biopesticide. The compound was particularly effective against Fusarium species, which are known for causing substantial agricultural losses .

Toxicological Profile

While the compound shows promising biological activity, it is essential to consider its toxicological profile. Long-term exposure studies indicate that it does not produce chronic adverse effects at low concentrations; however, safety assessments are necessary for higher doses .

特性

IUPAC Name |

2-bromo-5-methoxy-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGJCJSKKQPHAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。